Diphenyl sulfate

Description

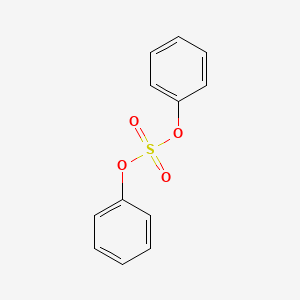

Diphenyl sulfate (C₁₂H₁₀O₄S) is a diaryl sulfate ester characterized by two phenyl groups bonded to a sulfate moiety. Its structure imparts unique physicochemical properties, which are critically compared below with analogous compounds.

Properties

CAS No. |

4074-56-0 |

|---|---|

Molecular Formula |

C12H10O4S |

Molecular Weight |

250.27 g/mol |

IUPAC Name |

diphenyl sulfate |

InChI |

InChI=1S/C12H10O4S/c13-17(14,15-11-7-3-1-4-8-11)16-12-9-5-2-6-10-12/h1-10H |

InChI Key |

ZUGPRXZCSHTXTE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OS(=O)(=O)OC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Diphenyl sulfate can be synthesized through the reaction of phenol with sulfur trioxide or chlorosulfonic acid. The reaction with sulfur trioxide typically occurs in the presence of a solvent such as dichloromethane, while the reaction with chlorosulfonic acid can be carried out without a solvent. The general reaction conditions involve maintaining a controlled temperature to prevent decomposition and ensure a high yield of the product.

Industrial Production Methods

In industrial settings, this compound is produced by the sulfonation of phenol using sulfuric acid or oleum. The process involves mixing phenol with the sulfonating agent and heating the mixture to facilitate the reaction. The resulting product is then purified through distillation or recrystallization to obtain this compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Diphenyl sulfate undergoes several types of chemical reactions, including:

Hydrolysis: In the presence of water, this compound can hydrolyze to produce phenol and sulfuric acid.

Nucleophilic Substitution: this compound can react with nucleophiles such as amines and alcohols to form sulfated derivatives.

Oxidation: Under certain conditions, this compound can be oxidized to produce diphenyl sulfone.

Common Reagents and Conditions

Hydrolysis: Water or aqueous solutions of bases such as sodium hydroxide.

Nucleophilic Substitution: Amines, alcohols, or other nucleophiles in the presence of a base or acid catalyst.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Major Products Formed

Hydrolysis: Phenol and sulfuric acid.

Nucleophilic Substitution: Sulfated amines or alcohols.

Oxidation: Diphenyl sulfone.

Scientific Research Applications

Diphenyl sulfate has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis to introduce sulfate groups into molecules.

Biology: Employed in the study of sulfation processes in biological systems.

Medicine: Utilized in the synthesis of certain pharmaceuticals and as an intermediate in drug development.

Industry: Applied in the production of dyes, pigments, and other chemical products.

Mechanism of Action

The mechanism of action of diphenyl sulfate involves its ability to act as a sulfating agent. It introduces sulfate groups into other molecules through nucleophilic substitution reactions. The sulfate group can then participate in various biochemical processes, including the regulation of enzyme activity and the modification of proteins and other biomolecules.

Comparison with Similar Compounds

Structural and Functional Comparison with Dialkyl Sulfates

Catalytic Activity in Acetalization Reactions

Diphenyl sulfate exhibits distinct catalytic behavior compared to dialkyl sulfates. In acetalization reactions of aldehydes, dialkyl sulfates such as diethyl sulfate (B), diisopropyl sulfate (C), and di-n-butyl sulfate (D) demonstrated effective catalytic activity, whereas this compound (E) failed to yield the desired product . This disparity arises from the steric hindrance of the bulky phenyl groups, which impede the sulfate moiety’s ability to participate in catalysis.

Comparison with Aryl and Alkyl Sulfur Compounds

Dielectric Properties

This compound’s dielectric constant (ε₀) is influenced by its sulfur-oxygen bonds and aromatic structure. Sulfate esters generally exhibit higher polarity than non-sulfur analogs (e.g., dibenzofuran), enhancing microwave absorption capabilities .

Table 2: Dielectric Properties of Sulfur-Containing Compounds

| Compound | ε₀ (Relative) | Microwave Absorption |

|---|---|---|

| Diphenyl sulfone | High | Excellent |

| Diphenyl sulfoxide | Moderate | Good |

| Diphenyl sulfide | Low | Moderate |

| Dibenzothiophene | Very Low | Poor |

Thermal and Chemical Stability

This compound’s aryl groups confer greater thermal stability compared to dialkyl sulfates, which are prone to hydrolysis. For instance, dimethyl sulfate hydrolyzes rapidly in aqueous conditions, releasing toxic methylating agents , whereas this compound’s hydrolysis is slower due to steric protection of the sulfate group.

Biological Activity

Diphenyl sulfate (DPS) is an organic compound with significant biological activity, primarily recognized for its role as a sulfonate ester. This article reviews the biological effects, mechanisms of action, and relevant case studies concerning this compound, drawing from diverse sources to provide a comprehensive overview.

This compound is characterized by its two phenyl groups attached to a sulfate group. This structure grants it unique chemical properties, allowing it to interact with various biological systems.

Mechanisms of Action:

- Protein Interaction: DPS can interact with sulfhydryl groups in proteins, leading to oxidative modifications that may affect enzyme activities. Such interactions can inhibit critical enzymes like δ-aminolevulinate dehydratase (δ-ALA-D), which is involved in heme synthesis .

- Antioxidant Activity: Some studies suggest that DPS may exhibit antioxidant properties by reducing reactive oxygen species (ROS) in specific biological contexts. For instance, nanoencapsulated forms of diphenyl compounds have shown reduced lipid peroxidation in animal models .

Toxicological Effects

The toxicological profile of this compound has been evaluated through various studies, highlighting its potential risks during exposure.

Case Studies:

- Embryonic Development Toxicity: A study using zebrafish embryos showed that DPS exposure resulted in significant cardiac defects. The distance between the sinus venosus and bulbus arteriosus increased notably after DPS treatment, indicating developmental toxicity .

- Subchronic Toxicity in Rodents: In a 13-week study involving rats, high doses of diphenyl sulfone (a related compound) led to significant liver hypertrophy and altered body weights, suggesting potential hepatotoxicity associated with prolonged exposure . Although this study focused on diphenyl sulfone, it provides insights into the possible effects of this compound due to their structural similarities.

Biological Activity Overview

The biological activity of this compound can be summarized through several key findings:

Research Findings

Recent research has explored the broader implications of this compound's biological activity:

- Antimicrobial Properties: Some derivatives of diphenyl sulfones have demonstrated antibacterial activity, suggesting potential applications in pharmaceuticals .

- Environmental Impact: The degradation of diphenyl compounds under various environmental conditions has been studied, revealing their persistence and potential ecological risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.